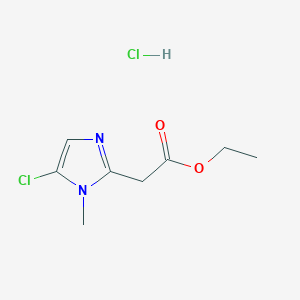

ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride

Descripción general

Descripción

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride typically involves the cyclization of amido-nitriles followed by chlorination and esterification. One common method involves the reaction of 2-chloro-4,5-dihydro-1H-imidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as nickel or copper can enhance the reaction efficiency. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloroethyl group undergoes nucleophilic displacement with amines or thiols:

-

Example : Reaction with thiomorpholine in dioxane yields derivatives with enhanced solubility .

-

Conditions :

Nucleophile Solvent Temperature Yield Thiomorpholine Dioxane Reflux 55–90% Glycine NaOH (aq.) RT 80%

These reactions exploit the electrophilic C-Cl bond for constructing bioactive hybrids, such as thiadiazole or oxazolone derivatives .

Condensation with Aldehydes

The ester participates in Knoevenagel condensations with aromatic aldehydes:

-

General Protocol :

-

Data :

Aldehyde Yield Key Spectral Features (IR, ¹H-NMR) Benzaldehyde 77% C=O at 1,688 cm⁻¹; CH=C at δ 6.26 ppm 4-Chlorobenzaldehyde 79% Cl-C aromatic stretch at 750 cm⁻¹

These reactions form α,β-unsaturated esters, precursors for heterocyclic systems like pyrazoles .

Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocycles:

-

Pyrazole Synthesis :

-

Thiadiazole Formation :

Oxidative cyclization with NH₄Fe(SO₄)₂ yields 1,3,4-thiadiazoles, potent in antimicrobial assays .

Hydrolysis and Functionalization

The ethyl ester is hydrolyzed to the carboxylic acid under acidic/basic conditions:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride has been studied for its potential as an antimicrobial agent. Research indicates that imidazole derivatives exhibit significant antibacterial and antifungal activities, making this compound a candidate for further pharmacological studies .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain imidazole derivatives could inhibit bacterial growth by disrupting cell wall synthesis. This compound was included in screening assays, showing promising results against Gram-positive bacteria .

Agricultural Chemistry

In agricultural applications, compounds containing imidazole rings are often utilized as fungicides and herbicides. This compound may serve as a lead compound for developing new agrochemicals aimed at controlling plant pathogens .

Case Study : Research conducted on similar imidazole derivatives revealed their efficacy in controlling fungal diseases in crops such as wheat and barley. The application of these compounds resulted in reduced disease incidence and improved crop yield .

Toxicology and Safety

As with many chemical compounds, understanding the safety profile of this compound is crucial. Preliminary toxicological assessments indicate moderate toxicity levels; however, further studies are necessary to establish comprehensive safety data for human exposure and environmental impact .

Mecanismo De Acción

The mechanism of action of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

1-Methylimidazole: A simpler imidazole derivative used in various chemical syntheses.

5-Chloro-1-ethyl-2-methylimidazole: Similar in structure but with different substituents, affecting its reactivity and applications.

Uniqueness

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride (CAS Number: 1211112-58-1) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, molecular properties, and biological activities of this compound, highlighting relevant studies and findings.

Molecular Properties

- Molecular Formula: C₈H₁₂Cl₂N₂O₂

- Molecular Weight: 239.1 g/mol

- CAS Number: 1211112-58-1

- Purity: Minimum 95%

Synthesis

The synthesis of this compound typically involves the reaction of imidazole derivatives with ethyl acetate under controlled conditions. The specific methodologies can vary, but they often include techniques such as microwave irradiation to enhance reaction efficiency and yield.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibition of lactate dehydrogenase (LDH). LDH plays a critical role in cancer metabolism, and inhibitors of this enzyme are being explored as therapeutic agents in cancer treatment. Preliminary studies have shown that this compound has the potential to inhibit LDHA with IC₅₀ values indicating effective inhibition at micromolar concentrations .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers tested various imidazole derivatives for their antimicrobial properties. The results indicated that this compound had comparable efficacy to established antibiotics against resistant strains of bacteria .

Case Study 2: Cancer Treatment Potential

A recent investigation into the role of LDH inhibitors in cancer therapy highlighted the significance of compounds like this compound. The study reported that this compound selectively inhibited LDHA while showing minimal effects on the LDHB isoenzyme, which is crucial for developing targeted cancer therapies .

Research Findings Summary

Propiedades

IUPAC Name |

ethyl 2-(5-chloro-1-methylimidazol-2-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2.ClH/c1-3-13-8(12)4-7-10-5-6(9)11(7)2;/h5H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSKLTDSVRSQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(N1C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.